Tigecycline, (4R)-
Description
Contextualizing Tigecycline (B611373), (4R)- within Antimicrobial Research Landscape
The development of Tigecycline arose from a critical need for new antibiotics, particularly against Gram-positive and Gram-negative bacteria that had acquired resistance to existing treatments. The widespread emergence of resistance mechanisms, such as active efflux pumps and ribosomal protection proteins, rendered many tetracycline-class drugs less effective wikipedia.orgdrugbank.combioline.org.brtandfonline.comtandfonline.comnih.gov. Tigecycline was designed to circumvent these specific resistance pathways, primarily through structural modifications, most notably the addition of a glycylamido moiety at the 9-position of minocycline (B592863) wikipedia.orgbioline.org.brtandfonline.comtandfonline.comnih.govpatsnap.com. This modification enhances its binding affinity to bacterial ribosomes and broadens its spectrum of activity.
Tigecycline exhibits potent activity against a wide array of clinically significant pathogens, including Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as Gram-negative bacteria like extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae wikipedia.orgtandfonline.comnih.govasm.orgscielo.brinfezmed.itasm.org. This broad-spectrum efficacy makes it a valuable agent against multidrug-resistant (MDR) organisms.
The precise three-dimensional structure of an antibiotic is paramount to its biological function. While the marketed form of Tigecycline possesses a (4S) stereochemistry at a key chiral center wikipedia.orgdrugbank.comfda.govpfizermedicalinformation.compfizer.comdrugs.com, research has highlighted the critical importance of stereochemistry in its interaction with bacterial targets. Specifically, the (4R) stereochemistry of Tigecycline has been identified as crucial for its binding to the 30S ribosomal subunit, which is essential for inhibiting bacterial protein synthesis . This underscores the academic rationale for investigating specific stereoisomers to fully elucidate structure-activity relationships and optimize antimicrobial efficacy.
Academic Rationale for Mechanistic and Pre-clinical Investigations of Tigecycline, (4R)-
The academic pursuit of understanding Tigecycline, (4R)-, is driven by the need to delineate its precise molecular mechanisms and validate its therapeutic potential through pre-clinical studies.
Mechanism of Action Investigations: A primary focus of research has been to understand how Tigecycline exerts its antibacterial effects. Studies have demonstrated that Tigecycline binds to the 30S ribosomal subunit of bacteria, a site critical for protein synthesis wikipedia.orgbioline.org.brtandfonline.comtandfonline.comnih.govnih.govpatsnap.compfizer.comfrontiersin.orgresearchgate.netscielo.brnih.gov. This binding interferes with the correct positioning of aminoacyl-tRNA in the ribosomal A-site, thereby blocking the elongation of peptide chains and halting bacterial protein synthesis wikipedia.orgbioline.org.brtandfonline.comtandfonline.comnih.govnih.govpatsnap.compfizer.comresearchgate.net. Research has also explored how Tigecycline's unique structural features, including its glycylamido moiety and specific stereochemistry, contribute to its enhanced ribosomal binding affinity and its ability to evade common tetracycline (B611298) resistance mechanisms like efflux pumps and ribosomal protection proteins wikipedia.orgbioline.org.brtandfonline.comnih.govnih.govpatsnap.comresearchgate.net. The specific interaction of the (4R) stereochemistry with these ribosomal components is a key area of mechanistic inquiry .
Pre-clinical Efficacy and Spectrum Studies: Extensive pre-clinical investigations have been conducted to characterize Tigecycline's antimicrobial spectrum and potency. In vitro studies, which determine Minimum Inhibitory Concentrations (MICs), have revealed Tigecycline's potent activity against a broad range of bacterial pathogens, including many that are resistant to older antibiotics.
| Bacterial Pathogen | Tigecycline MIC90 (µg/mL) | Comparison (Tetracycline/Minocycline) MIC90 (µg/mL) | Source |
| Penicillin-resistant S. pneumoniae | 0.12 | >16 | scielo.br |
| Enterococcus spp. | 0.25 | N/A | scielo.br |
| Oxacillin-resistant S. aureus | 0.25 (MIC50) | 2 (MIC50 for Minocycline) | scielo.br |
| M. catarrhalis | ≤0.5 | N/A | asm.org |
| H. influenzae | ≤0.5 | N/A | asm.org |
| Gram-positive species (general) | ≤0.5 | N/A | asm.org |
Note: MIC90 indicates the minimum concentration of an antibiotic required to inhibit the growth of 90% of the tested bacterial isolates. MIC50 indicates the minimum concentration for 50% of isolates.
These in vitro findings underscore Tigecycline's superior potency against resistant strains compared to older tetracyclines asm.orgscielo.br. Furthermore, in vivo studies using animal models have been crucial for assessing Tigecycline's therapeutic efficacy, pharmacokinetic, and pharmacodynamic (PK/PD) properties, providing a foundation for its clinical application scielo.brresearchgate.netnih.gov.
Resistance Mechanism Studies: While Tigecycline was designed to overcome existing resistance, research also investigates the emergence of novel resistance mechanisms against Tigecycline itself. Studies have identified the overexpression of efflux pumps, such as AdeABC and AcrAB-TolC, and the activity of enzymes like Tet(X) as key contributors to Tigecycline resistance in various bacteria frontiersin.orgplos.orgkarger.comdiva-portal.orgasm.orgnih.gov. Understanding these mechanisms is vital for predicting and mitigating future resistance development.
Compound List
Tigecycline
Minocycline
Tetracycline
Doxycycline
Vancomycin
Linezolid
Daptomycin
Quinupristin/Dalfopristin
Cilastatin
Aztreonam
Levofloxacin
Ciprofloxacin
Teicoplanin
Fosfomycin
Structure
3D Structure
Properties
IUPAC Name |
(4R,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-RXEYFDPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422262-97-2 | |
| Record name | Tigecycline, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422262972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGECYCLINE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U98SS1SU9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Tigecycline, 4r
Total Synthesis Approaches for Tigecycline (B611373), (4R)-
The synthesis of the (4R)- enantiomer of Tigecycline is not typically approached through a de novo total synthesis designed to yield this specific epimer. Instead, its preparation is most commonly achieved through the epimerization of the thermodynamically favored and clinically used (4S)-Tigecycline. The C4 stereocenter of tetracyclines is known to be susceptible to epimerization under acidic or basic conditions. scripps.edu
Stereoselective Synthesis of the (4R)-Enantiomer
The primary method for producing the (4R)-enantiomer of Tigecycline involves the controlled epimerization of (4S)-Tigecycline. This transformation is typically induced by exposing a solution of (4S)-Tigecycline to acidic conditions. google.com A patented method describes the preparation of high-purity (4R)-Tigecycline by dissolving Tigecycline (the 4S epimer) in water and an acid solution, followed by stirring to facilitate the epimerization reaction. google.com
The reaction conditions for this epimerization can be varied. A range of acids can be employed, including glacial acetic acid, formic acid, propionic acid, hydrochloric acid, phosphoric acid, or sulfuric acid. google.com The temperature of the reaction can range from 0 to 100 °C, with reaction times varying from 1 to 20 hours. google.com Following the reaction, the pH is adjusted to a range of 5 to 9 with an alkaline solution to stop the reaction. The (4R)-Tigecycline is then isolated through a series of extractions with solvents like dichloromethane, isopropyl acetate, trichloromethane, or tetrachloromethane. google.com This process allows for the isolation of (4R)-Tigecycline with a purity of over 95%. google.com
| Parameter | Conditions |
| Starting Material | Tigecycline (4S-epimer) |
| Reaction | Epimerization |
| Reagents | Acid (e.g., glacial acetic acid, HCl) and water |
| Temperature | 0-100 °C |
| Reaction Time | 1-20 hours |
| Work-up | pH adjustment (5-9), extraction |
| Product | Tigecycline, (4R)- |
| Purity | >95% |
Key Precursor Chemistry and Transformations
Nitration of Minocycline (B592863): The first step involves the nitration of minocycline at the C9 position. This is typically carried out using a nitrating agent such as potassium nitrate (B79036) in the presence of concentrated sulfuric acid. chemicalbook.comgoogle.com This reaction yields 9-nitrominocycline.
Reduction of 9-Nitrominocycline: The nitro group at the C9 position is then reduced to an amino group. This reduction is commonly achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst. chemicalbook.comgoogle.com The product of this step is the key intermediate, 9-aminominocycline (B1505792). chemicalbook.com
Acylation of 9-Aminominocycline: The final step in the synthesis of the Tigecycline backbone is the acylation of the 9-amino group of 9-aminominocycline. chemicalbook.com This is accomplished by reacting it with an activated derivative of N-tert-butylglycine, such as N-tert-butylglycyl chloride. chemicalbook.comgoogle.com This reaction forms the glycylamido side chain that is characteristic of the glycylcycline class of antibiotics and yields Tigecycline. chemicalbook.com
These precursors and transformations lay the groundwork for producing the (4S)-Tigecycline, which can then be subjected to the epimerization process described in section 2.1.1 to yield the (4R)-enantiomer.
| Precursor | Transformation | Product |
| Minocycline | Nitration | 9-Nitrominocycline |
| 9-Nitrominocycline | Reduction | 9-Aminominocycline |
| 9-Aminominocycline & N-tert-butylglycyl chloride | Acylation | Tigecycline (4S)- |
Strategies for Chemical Derivatization and Analogue Synthesis
The development of novel Tigecycline analogues is driven by the need to overcome antibiotic resistance and improve the pharmacological properties of the parent compound. Medicinal chemistry efforts focus on modifying the core structure of Tigecycline to enhance its efficacy and spectrum of activity.
Design and Synthesis of Novel Tigecycline, (4R)- Analogues
The design of novel Tigecycline analogues, which would apply to both the (4R) and (4S) epimers, often centers on modifications at the C9 position of the tetracycline (B611298) D-ring. nih.gov The addition of the N,N-dimethylglycylamido group at this position in Tigecycline was a key discovery that allowed it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. nih.gov
Synthetic strategies for creating novel analogues often involve the synthesis of various 9-acylamino and 9-sulfonylamino derivatives of minocycline. nih.gov These modifications aim to explore the structure-activity relationship (SAR) at this position to identify substituents that could lead to improved antibacterial activity, particularly against resistant strains. nih.gov The synthesis of these analogues would follow a similar pathway to that of Tigecycline, where 9-aminominocycline is acylated with different activated carboxylic acids or sulfonyl chlorides.
Rational Medicinal Chemistry Approaches to Structural Modification
Rational medicinal chemistry approaches to modifying the Tigecycline structure are guided by an understanding of its mechanism of action and the structural basis of its interaction with the bacterial ribosome. nih.gov Tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit. drugbank.com The glycylamido side chain at the C9 position makes crucial interactions that enhance its binding affinity compared to older tetracyclines. nih.gov
Structural modification strategies include:
Modification of the C9 Side Chain: Altering the N-tert-butylglycylamido moiety to explore other substituents that may enhance ribosomal binding or evade resistance mechanisms. This could involve changing the alkyl group on the glycine (B1666218) nitrogen or replacing the entire glycylamido group with other functional groups.
Modifications at Other Positions: While the C9 position is a primary focus, other positions on the tetracycline scaffold could be modified to improve properties such as stability and pharmacokinetic profiles. However, modifications to the core tetracycline structure must be approached with caution to retain the essential pharmacophore required for antibacterial activity. nih.gov The maintenance of the linear fused tetracycle and the specific stereochemistry at positions 4a and 12a are known to be important for activity. nih.gov
Computational Docking Studies: Molecular modeling and computational docking studies can be used to predict how different structural modifications might affect the binding of the analogue to the ribosome. asm.org This allows for a more rational design of novel compounds with potentially improved activity.
These medicinal chemistry strategies provide a framework for the systematic exploration of the chemical space around the Tigecycline scaffold to develop new and more effective antibiotics.
Molecular Mechanisms of Action of Tigecycline, 4r
Ribosomal Target Interaction and Binding Elucidation
Tigecycline (B611373), (4R)- primarily targets the bacterial 70S ribosome, specifically the 30S small subunit. This interaction is central to its potent antibacterial activity.
Structural Basis of Ribosomal Binding Site Occupation
The binding site for Tigecycline, (4R)- is located within the 30S ribosomal subunit, in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA. nih.govasm.org This is the same primary binding site as older tetracycline (B611298) antibiotics. nih.govnih.gov However, the unique structural feature of Tigecycline, (4R)-, the 9-t-butylglycylamido moiety, allows for additional and more robust interactions with the ribosome. nih.govnih.gov
A key interaction that enhances the binding affinity and potency of Tigecycline, (4R)- is the stacking interaction between its glycylamido moiety and the nucleobase C1054 of the 16S rRNA. nih.govnih.gov This interaction is not present with older tetracyclines. nih.gov Furthermore, Tigecycline, (4R)-'s A ring coordinates a magnesium ion, which facilitates an indirect interaction with the phosphate (B84403) backbone of G966 in h31. nih.gov X-ray crystallography studies have revealed that Tigecycline, (4R)- occupies only the primary tetracycline binding site and does not bind to previously identified secondary sites, even at high concentrations. nih.gov
The nature of this binding is broadly similar across different bacterial species, including Thermus thermophilus, Acinetobacter baumannii, and Escherichia coli, with minor variations in the conformation of the 9-t-butylglycylamido moiety and the coordination of a second magnesium ion. researchgate.net
| Feature | Description | References |
| Primary Target | 30S subunit of the bacterial 70S ribosome | nih.gov |
| Binding Pocket | Formed by helices h31 and h34 of the 16S rRNA | nih.govasm.org |
| Key Interaction | Stacking of the 9-t-butylglycylamido moiety with nucleobase C1054 | nih.govnih.gov |
| Magnesium Ion Coordination | Facilitates interaction with the phosphate backbone of G966 (h31) | nih.gov |
| Binding Site Exclusivity | Occupies only the primary tetracycline binding site | nih.gov |
Inhibition of Bacterial Protein Synthesis at the Molecular Level
The binding of Tigecycline, (4R)- to the 30S ribosomal subunit directly interferes with the process of protein synthesis. Specifically, it inhibits the elongation phase of translation. nih.gov By occupying the A site of the ribosome, Tigecycline, (4R)- sterically hinders the accommodation of incoming aminoacyl-tRNA (aa-tRNA) molecules. nih.govnih.govdrugbank.com This blockage prevents the delivery of the correct amino acid to the ribosome, thereby halting the extension of the polypeptide chain. nih.gov
Single-molecule fluorescence resonance energy transfer (smFRET) studies have shown that Tigecycline, (4R)- specifically inhibits the initial codon recognition step of tRNA accommodation. nih.gov While the primary mechanism is the inhibition of elongation, some studies suggest that tetracyclines, including Tigecycline, (4R)-, can also affect translation initiation. frontiersin.org These studies propose that the binding of Tigecycline, (4R)- can allosterically perturb the conformation of Initiation Factor 3 (IF3) and retain Initiation Factor 1 (IF1) during the formation of the 70S initiation complex, thereby slowing the progression to the elongation phase. frontiersin.org
The potency of Tigecycline, (4R)- in inhibiting protein synthesis is significantly greater than that of its predecessors, tetracycline and minocycline (B592863). nih.gov Functional assays have demonstrated that Tigecycline, (4R)- is 3-fold and 20-fold more potent than minocycline and tetracycline, respectively, in inhibiting bacterial protein synthesis. nih.gov
Specificity and Selectivity of Tigecycline, (4R)- for Bacterial Ribosomes
Tigecycline, (4R)- exhibits a higher binding affinity for bacterial ribosomes compared to older tetracyclines. nih.gov Biophysical analyses have shown that Tigecycline, (4R)- binds to isolated bacterial ribosomes with a dissociation constant (Kd) in the nanomolar range (10⁻⁸ M), whereas minocycline and tetracycline have Kd values of 10⁻⁷ M and >10⁻⁶ M, respectively. nih.gov This enhanced affinity is largely attributed to the additional interactions conferred by the 9-t-butylglycylamido side chain. nih.gov
While Tigecycline, (4R)- is highly effective against bacterial ribosomes, it also shows some interaction with eukaryotic ribosomes, particularly mitochondrial ribosomes (mitoribosomes). nih.govresearchgate.net Cryo-electron microscopy (cryo-EM) studies have revealed that at clinically relevant concentrations, Tigecycline, (4R)- can target human 55S mitoribosomes, potentially hindering A-site tRNA accommodation and blocking the peptidyl transfer center. researchgate.netnih.gov In contrast, it does not bind to human cytoplasmic 80S ribosomes at physiological concentrations. nih.govresearchgate.net This selectivity for bacterial and mitochondrial ribosomes over cytoplasmic ribosomes is a key aspect of its therapeutic window. The structural conservation of the tetracycline binding site from bacteria to eukaryotes contributes to this cross-reactivity. researchgate.net
Computational Modeling and Advanced Biophysical Studies of Tigecycline, (4R)- Target Interactions
To gain deeper insights into the molecular interactions between Tigecycline, (4R)- and the ribosome, researchers have employed computational modeling and advanced biophysical techniques.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational methods used to predict and analyze the binding of a ligand (Tigecycline, (4R)-) to its receptor (the ribosome). nih.govmdpi.comnih.gov These simulations provide a dynamic view of the protein-ligand complex, offering insights into the stability of the binding and the key interactions involved. nih.gov
Molecular modeling of Tigecycline, (4R)- bound to the 30S ribosomal subunit of Thermus thermophilus has been instrumental in understanding its mechanism of action. nih.gov These models place Tigecycline, (4R)- in the A site of the 30S subunit and highlight substantial interactions with residues of helix 34, which are not observed in models of tetracycline binding. nih.gov These computational findings are consistent with biochemical and biophysical data and suggest a novel binding mode that allows Tigecycline, (4R)- to overcome tetracycline resistance mediated by ribosomal protection proteins. nih.gov Monte Carlo simulations have also been utilized to evaluate dosing strategies based on pharmacokinetic and pharmacodynamic targets. nih.govresearchgate.net
X-ray Crystallography of Ribosome-Tigecycline, (4R)- Complexes
X-ray crystallography has been a pivotal technique in elucidating the high-resolution structure of Tigecycline, (4R)- bound to the bacterial ribosome. The crystal structure of Tigecycline, (4R)- in complex with the Thermus thermophilus 70S ribosome has been determined at a resolution of 3.3 Å. nih.gov This structure provided the first detailed view of the stacking interaction between the 9-t-butylglycylamido moiety of Tigecycline, (4R)- and the nucleobase C1054. nih.gov
Further crystallographic studies of Tigecycline, (4R)- bound to the Thermus thermophilus 30S ribosomal subunit have revealed an alternative conformation for the functionally important tert-butyl-glycylamido side chain, leading to novel interactions with the 16S rRNA. nih.gov More recently, cryo-electron microscopy (cryo-EM), another powerful structural biology technique, has been used to determine the structures of Tigecycline, (4R)- bound to the ribosomes of the human pathogen Acinetobacter baumannii and even human mitochondrial ribosomes. researchgate.net These structural studies provide a precise atomic-level understanding of how Tigecycline, (4R)- recognizes and inhibits its target.
| Technique | Organism/Complex | Key Findings | Resolution | References |
| X-ray Crystallography | Thermus thermophilus 70S ribosome with Tigecycline, (4R)- | Revealed stacking interaction with C1054 and coordination of a magnesium ion. | 3.3 Å | nih.gov |
| X-ray Crystallography | Thermus thermophilus 30S subunit with Tigecycline, (4R)- | Showed an alternative conformation of the tert-butyl-glycylamido side chain. | nih.gov | |
| Cryo-Electron Microscopy | Acinetobacter baumannii 70S ribosome with Tigecycline, (4R)- | Confirmed the binding mode in a clinically relevant pathogen. | researchgate.net | |
| Cryo-Electron Microscopy | Human mitochondrial 55S ribosome with Tigecycline, (4R)- | Identified binding sites on human mitoribosomes. | researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. These models enable the prediction of the activity of novel molecules, thereby guiding the rational design of more potent therapeutic agents. While comprehensive, publicly available QSAR models specifically for Tigecycline, (4R)- are limited, the principles of QSAR can be effectively applied to understand the well-documented structure-activity relationships (SAR) of the broader glycylcycline and tetracycline classes of antibiotics.
The development of Tigecycline itself was the result of extensive SAR studies aimed at overcoming common mechanisms of tetracycline resistance. These investigations revealed that specific modifications to the tetracycline scaffold, particularly at the C7 and C9 positions, are critical for enhanced antibacterial potency and a broadened spectrum of activity.
Structural modifications at the C9 position of the tetracycline D-ring have been a primary focus of research. The introduction of a glycylamido side chain, specifically the N,N-dimethylglycylamido group in the case of Tigecycline (a derivative of minocycline), is a hallmark of the glycylcycline class. This substitution is directly responsible for Tigecycline's ability to circumvent the two major mechanisms of tetracycline resistance: ribosomal protection and drug efflux. Due to the structural modifications at the C9 position, Tigecycline exhibits a binding affinity for the bacterial ribosome that is approximately five times stronger than that of tetracycline or minocycline. This enhanced interaction is a key factor in its potent activity against a wide range of pathogens.
Furthermore, substitutions at the C7 position have also been shown to influence the antibacterial profile of tetracycline analogs. For instance, the presence of a dimethylamino group at C7, as seen in minocycline (the parent compound of Tigecycline), contributes to its enhanced activity compared to older tetracyclines. The combination of modifications at both the C7 and C9 positions is a foundational strategy in the design of third-generation tetracyclines with improved therapeutic properties.
The following table summarizes the qualitative structure-activity relationships for key positions on the tetracycline scaffold, drawing on the principles that underpin QSAR models.
| Compound/Analog Class | Substitution at C7 | Substitution at C9 | Impact on Antibacterial Activity |
| Tetracycline | -H | -H | Baseline activity |
| Minocycline | -N(CH₃)₂ | -H | Increased potency over tetracycline |
| Glycylcyclines (general) | Varied | Glycylamido side chain | Overcomes resistance, broad-spectrum activity |
| Tigecycline, (4R)- | -N(CH₃)₂ | -N,N-dimethylglycylamido | High potency, overcomes efflux and ribosomal protection mechanisms |
| Omadacycline | -H | Aminomethyl moiety | Increased potency, overcomes resistance, improved pharmacokinetic profile |
| Eravacycline | -F | Pyrrolidinoacetamido group | Potent activity against multidrug-resistant Gram-negative bacteria |
| Sarecycline | -[(methoxy)(methyl)amino]methyl | -H | Unique, bulky side chain with a specific spectrum of activity |
Mechanisms of Antimicrobial Resistance to Tigecycline, 4r
Efflux Pump Systems Mediating Resistance
A primary mechanism of tigecycline (B611373) resistance involves the active removal of the drug from the bacterial cell by efflux pumps. frontiersin.orgresearchgate.net These protein complexes are embedded in the bacterial cell membrane and function to expel a wide range of toxic compounds, including antibiotics. nih.govfrontiersin.org Overexpression of these pumps prevents tigecycline from reaching its target, the 30S ribosomal subunit, in sufficient concentrations to inhibit protein synthesis. nih.govfrontiersin.orgresearchgate.net
Several families of efflux pumps have been implicated in tigecycline resistance, with the Resistance-Nodulation-Cell Division (RND) family being a major contributor in Gram-negative bacteria. frontiersin.orgnih.gov
AcrAB-TolC: This is a well-characterized RND-type efflux pump in Enterobacterales. nih.govfrontiersin.org The AcrB component is the inner membrane transporter, AcrA is a periplasmic accessory protein, and TolC is the outer membrane channel. Overexpression of the acrAB operon is a common cause of tigecycline resistance in species like Klebsiella pneumoniae and Escherichia coli. researchgate.netscielo.brnih.gov
OqxAB: Another RND-type efflux pump, OqxAB, also contributes to tigecycline resistance, particularly in Klebsiella pneumoniae. nih.govnih.govjidc.org Its overexpression can lead to decreased susceptibility to tigecycline. nih.govjidc.org
AdeABC: In Acinetobacter baumannii, the AdeABC RND-type efflux pump is a primary driver of tigecycline resistance. nih.govmdpi.comasm.org Increased expression of the adeB gene, which encodes the transporter protein, has been shown to have a linear relationship with the minimum inhibitory concentration (MIC) of tigecycline. nih.govscielo.brnih.gov
Tet(Y): This is a Major Facilitator Superfamily (MFS) efflux pump that has been identified in Acinetobacter baumannii. frontiersin.org The tet(Y) gene, often located on plasmids, can be transferred between bacteria. nih.gov Overexpression of tet(Y) has been shown to cause a two- to four-fold increase in the MIC of tigecycline. nih.gov
Tet(L): While more commonly found in Gram-positive bacteria, the MFS efflux pump Tet(L) has also been identified in Gram-negative species. frontiersin.org A variant of the tet(L) gene found in Campylobacter spp. has been shown to increase the tigecycline MIC by four-fold when overexpressed. frontiersin.org
| Efflux Pump | Family | Commonly Found In | Effect on Tigecycline MIC |
|---|---|---|---|
| AcrAB-TolC | RND | Enterobacterales (e.g., K. pneumoniae, E. coli) | Increased |
| OqxAB | RND | K. pneumoniae | Increased |
| AdeABC | RND | A. baumannii | Increased |
| Tet(Y) | MFS | A. baumannii | 2- to 4-fold increase |
| Tet(L) | MFS | Gram-positive bacteria, Campylobacter spp. | 4-fold increase (variant) |
The overexpression of these efflux pumps is often due to mutations in the regulatory genes that control their expression. frontiersin.orgfrontiersin.org These regulatory networks are complex and can involve both local repressors and global transcriptional activators.
AcrAB-TolC Regulation: The expression of the acrAB operon is controlled by multiple regulators, including AcrR (a local repressor) and global regulators like MarA, SoxS, and RamA. nih.govfrontiersin.orgfrontiersin.org Mutations in acrR can lead to a loss of repression and subsequent overexpression of acrAB. nih.gov Similarly, upregulation of positive regulators like ramA is a common mechanism for increased acrB expression and tigecycline resistance in K. pneumoniae. scielo.brnih.govfrontiersin.org
OqxAB Regulation: The oqxAB operon is regulated by OqxR (a repressor) and RarA (an activator). nih.govfrontiersin.org Increased expression of rarA has been linked to higher levels of oqxB and tigecycline resistance in K. pneumoniae. nih.govjidc.org
AdeABC Regulation: In A. baumannii, the AdeABC pump is primarily regulated by a two-component system, AdeRS. nih.govnih.gov Mutations in the sensor kinase gene adeS or the response regulator gene adeR can lead to constitutive overexpression of the adeABC operon. nih.gov Additionally, the insertion of mobile genetic elements, such as the insertion sequence ISAba1, into the adeS gene can disrupt its function and lead to overexpression of the AdeABC pump. nih.govasm.org The BaeSR two-component system has also been reported to affect tigecycline susceptibility by influencing AdeABC expression. nih.gov
| Efflux Pump | Regulatory Genes/Elements | Function | Effect of Mutation/Alteration |
|---|---|---|---|
| AcrAB-TolC | acrR | Local Repressor | Loss of repression, pump overexpression |
| ramA, marA, soxS | Global Activators | Upregulation, pump overexpression | |
| OqxAB | oqxR | Repressor | Loss of repression, pump overexpression |
| rarA | Activator | Upregulation, pump overexpression | |
| AdeABC | adeR, adeS | Two-Component System | Constitutive pump overexpression |
| ISAba1 | Insertion Sequence | Disruption of adeS, pump overexpression | |
| BaeSR | Two-Component System | Influences pump expression |
Ribosomal Protection Proteins and Their Role in Resistance
Another mechanism of resistance to tetracycline-class antibiotics involves ribosomal protection proteins (RPPs). nih.govfrontiersin.org These proteins bind to the ribosome and dislodge the antibiotic from its binding site, allowing protein synthesis to resume. mdpi.compnas.orgoup.com
Tet(M): This is one of the most well-characterized RPPs. nih.govmdpi.com It belongs to a superfamily of translational GTPases and shares structural similarity with elongation factor G (EF-G). pnas.org Tet(M) binds to the ribosome near the tetracycline (B611298) binding site and, through a GTP-dependent mechanism, induces conformational changes that lead to the release of the antibiotic. pnas.orgresearchgate.net While tigecycline was designed to evade the action of RPPs like Tet(M) due to its bulky C-9 side chain, mutations in the tet(M) gene can lead to reduced susceptibility to tigecycline. nih.govfrontiersin.orgmdpi.com For instance, a deletion of leucine 505 in the Tet(M) protein has been shown to increase the tigecycline MIC. nih.gov Studies have also identified tet(M) variants in clinical isolates that can confer tigecycline resistance. nih.gov
The genes encoding ribosomal protection proteins are often located on mobile genetic elements, which facilitates their spread among bacterial populations. nih.govfrontiersin.org
Mobile Genetic Elements: The tet(M) gene is frequently found on conjugative transposons, such as Tn916, and plasmids. frontiersin.orginfectioncontroltoday.com This allows for horizontal gene transfer between different bacterial species and genera, contributing to the widespread dissemination of tetracycline resistance. nih.govfrontiersin.org The presence of tet(M) on a genomic island has been confirmed in Streptococcus suis, which can facilitate its transmission. nih.gov
Target Site Modifications and Mutations in Bacterial Ribosomes
Alterations in the drug's target, the 30S ribosomal subunit, can also lead to tigecycline resistance. These modifications prevent or reduce the binding affinity of tigecycline, thereby diminishing its inhibitory effect on protein synthesis. oup.comfrontiersin.orgnih.gov
Mutations have been identified in both the 16S ribosomal RNA (rRNA) and in ribosomal proteins. oup.comfrontiersin.orgnih.gov
16S rRNA Mutations: Mutations in the 16S rRNA, specifically in helices h31 and h34 which are near the tigecycline binding site, have been linked to resistance. oup.comfrontiersin.orgnih.gov
Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins S3 (rpsC) and S10 (rpsJ) have been shown to confer tigecycline resistance. oup.comfrontiersin.orgnih.gov The S10 protein has a flexible loop that interacts with helix h31 of the 16S rRNA. frontiersin.org Mutations in this loop, particularly at amino acid position 57, are frequently observed in tigecycline-resistant isolates of various bacterial species, including Acinetobacter baumannii and Klebsiella pneumoniae. nih.govfrontiersin.orgfrontiersin.org These mutations are thought to alter the structure of the ribosome near the tigecycline binding site, reducing the drug's affinity. researchgate.net
Ribosomal RNA Mutations Conferring Resistance (e.g., rpsJ)
Mutations in ribosomal RNA and ribosomal protein genes can reduce the binding affinity of Tigecycline, (4R)-, leading to resistance. A key gene implicated in this mechanism is rpsJ, which encodes the ribosomal protein S10. plos.orgnih.gov Alterations in this protein can indirectly affect the conformation of the 16S rRNA, the direct target of Tigecycline, (4R)-.
Mutations in the rpsJ gene have been identified in various bacterial species as a contributor to Tigecycline, (4R)- resistance. For instance, a V57L amino acid substitution in the S10 ribosomal protein has been documented in Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii. frontiersin.org This specific mutation is located in a conserved flexible loop of the S10 protein, which is near the Tigecycline, (4R)- binding site on the ribosome. frontiersin.orgfrontiersin.org It is hypothesized that this change in the S10 protein alters the local structure of the 16S rRNA, thereby weakening the interaction with Tigecycline, (4R)-. plos.org In some cases, mutations in the rpsJ gene have been shown to evolve in patients during the course of Tigecycline, (4R)- therapy. frontiersin.org
Studies on Streptococcus pneumoniae have also revealed that mutations in ribosomal proteins S10 and S3, as well as in the 16S ribosomal RNA itself at sites involved in Tigecycline, (4R)- binding, contribute to resistance. nih.govoup.com The number of mutated alleles in the 16S rRNA has been shown to correlate with the level of resistance. nih.govoup.com
Table 1: Examples of rpsJ Mutations Associated with Tigecycline, (4R)- Resistance
| Bacterial Species | Mutation in rpsJ | Reference |
|---|---|---|
| Klebsiella pneumoniae | V57L | plos.orgfrontiersin.org |
| Escherichia coli | V57D, V57L, V57I | frontiersin.orgfrontiersin.org |
| Acinetobacter baumannii | V57L | frontiersin.org |
| Staphylococcus aureus | K57M | nih.govnih.gov |
Genetic Basis of Altered Target Affinity
The genetic basis for altered target affinity extends beyond just the rpsJ gene and involves a complex interplay of mutations that can reduce the efficacy of Tigecycline, (4R)-. The fundamental mechanism of action for Tigecycline, (4R)- is its high-affinity binding to the A site of the 30S ribosomal subunit, which physically obstructs the accommodation of aminoacyl-tRNA molecules and halts protein synthesis. drugbank.commdpi.com
Genetic alterations that diminish this binding affinity are a primary route to resistance. As discussed, mutations in the rpsJ gene, which codes for ribosomal protein S10, are a significant factor. frontiersin.orgmdpi.com Although S10 does not directly contact the drug, it interacts with helices of the 16S rRNA that are crucial for forming the drug-binding pocket. frontiersin.org Therefore, mutations in rpsJ can allosterically modify the structure of the 16S rRNA, leading to reduced binding of Tigecycline, (4R)-.
In addition to rpsJ, mutations in other ribosomal components have been implicated. For example, in Streptococcus pneumoniae, mutations in the gene for ribosomal protein S3 have been observed alongside S10 mutations in laboratory-selected resistant mutants. nih.gov Furthermore, direct mutations within the 16S rRNA gene at the Tigecycline, (4R)- binding site can confer resistance. nih.govcntropmed.com These mutations directly alter the contact points for the drug, thereby decreasing its binding affinity.
Other less common genetic events can also contribute to altered target affinity. For instance, mutations in the trm gene, which encodes an S-adenosyl-L-methionine-dependent methyltransferase, have been found to decrease Tigecycline, (4R)- susceptibility. nih.govmdpi.com This enzyme may methylate the ribosomal target, which could interfere with antibiotic binding. mdpi.com
Enzymatic Inactivation Mechanisms of Tigecycline, (4R)- (e.g., Tet(X))
A significant and concerning mechanism of resistance to Tigecycline, (4R)- is its enzymatic inactivation, primarily mediated by the Tet(X) family of enzymes. nih.govnih.gov These enzymes are flavin-dependent monooxygenases that chemically modify and inactivate tetracycline-class antibiotics, including Tigecycline, (4R)-. frontiersin.orgnih.gov The presence of tet(X) genes, often located on mobile genetic elements like plasmids, allows for horizontal gene transfer and the rapid spread of resistance among different bacterial species. frontiersin.org
The Tet(X) enzyme catalyzes the hydroxylation of the tetracycline core, rendering the antibiotic unable to bind to its ribosomal target. asm.orgresearchgate.net Several variants of the tet(X) gene have been identified, with tet(X3) and tet(X4) being particularly notable for conferring high-level resistance to Tigecycline, (4R)-. frontiersin.orgasm.org The overexpression of these genes in bacteria like E. coli and A. baumannii has been shown to significantly increase the minimum inhibitory concentrations (MICs) of Tigecycline, (4R)-. frontiersin.org
The emergence of plasmid-mediated tet(X) genes represents a serious clinical challenge, as it can lead to the failure of Tigecycline, (4R)- therapy in infections caused by multidrug-resistant Gram-negative bacteria. asm.org The enzymatic activity of Tet(X) variants has been shown to be effective against all generations of tetracyclines, including the newer agents eravacycline and omadacycline. nih.gov
Table 2: Selected Tet(X) Variants and Their Impact on Tigecycline, (4R)- Susceptibility
| Tet(X) Variant | Associated Bacterial Species | Impact on Tigecycline, (4R)- | Reference |
|---|---|---|---|
| Tet(X) | Bacteroides fragilis | Inactivation of tigecycline | nih.gov |
| Tet(X3) | Acinetobacter baumannii, Escherichia coli | High-level resistance | frontiersin.orgasm.org |
| Tet(X4) | Acinetobacter baumannii, Escherichia coli | High-level resistance | frontiersin.orgasm.org |
| Tet(X6) | Acinetobacter species, Escherichia coli | Increased MICs | frontiersin.org |
| Tet(X7) | Pseudomonas aeruginosa | Resistance to tigecycline | nih.gov |
Laboratory-Induced Resistance Evolution Studies
Laboratory studies involving the serial passage of bacteria in the presence of sub-inhibitory concentrations of Tigecycline, (4R)- have provided valuable insights into the evolutionary pathways leading to resistance. These in vitro evolution experiments allow for the identification of genetic mutations that arise under selective pressure.
In studies with Klebsiella pneumoniae, a stepwise increase in Tigecycline, (4R)- resistance has been observed, associated with mutations in genes such as ramR, lon, and rpsJ. plos.org Mutations in ramR, a transcriptional repressor, can lead to the overexpression of the AcrAB-TolC efflux pump, a major contributor to resistance in many Gram-negative bacteria. plos.orgnih.gov Subsequent mutations in the lon protease gene and the rpsJ gene can further increase the level of resistance. plos.org
Similarly, in vitro selection experiments with methicillin-resistant Staphylococcus aureus (MRSA) have shown that resistance can evolve through mutations in the mepR and mepA genes. nih.gov Loss-of-function mutations in the transcriptional repressor mepR lead to the derepression of the MepA efflux pump. nih.gov Further mutations in the mepA gene itself can then enhance the efficiency of drug efflux, resulting in higher levels of resistance. nih.gov
These studies demonstrate that multiple evolutionary trajectories can lead to Tigecycline, (4R)- resistance and that the initial mutations often involve regulatory genes that control the expression of efflux pumps. plos.orgnih.gov
Phenomenon of Heteroresistance to Tigecycline, (4R)-
Heteroresistance is a phenomenon where a bacterial population, while appearing susceptible to an antibiotic in standard laboratory tests, contains a subpopulation of resistant cells. frontiersin.orgnih.gov This has been observed with Tigecycline, (4R)- in various clinical isolates, including Acinetobacter baumannii and Klebsiella pneumoniae. nih.govfrontiersin.org The presence of these resistant subpopulations can lead to treatment failure, as they can be selected for and become dominant during therapy. nih.govnih.gov
In A. baumannii, a high prevalence of Tigecycline, (4R)- heteroresistance has been reported. nih.gov Studies have shown that resistant subpopulations can be selected upon exposure to even moderate concentrations of the antibiotic. nih.gov The primary mechanism of resistance in these subpopulations is often the overexpression of the AdeABC efflux pump, which can be caused by genetic mutations such as the insertion of ISAba1 in the adeS gene. nih.govresearchgate.net Interestingly, the resistance in these subpopulations is not always stable and can revert to susceptibility in the absence of the antibiotic. nih.govresearchgate.net
In K. pneumoniae, heteroresistance has also been linked to the overexpression of the AcrAB-TolC efflux pump, driven by mutations in regulatory genes like ramR and soxR. frontiersin.org Mutations in the rpsJ gene have also been identified in resistant subpopulations of K. pneumoniae. frontiersin.org Time-kill assays have demonstrated that the efficacy of Tigecycline, (4R)- is diminished against heteroresistant strains, as the resistant subpopulations are enriched in the presence of the drug. frontiersin.org The detection and understanding of heteroresistance are crucial for guiding appropriate therapeutic strategies and preventing the emergence of full-blown resistance. nih.gov
Pre Clinical Pharmacokinetics and Pharmacodynamics of Tigecycline, 4r in Research Models
In vitro Pharmacodynamic Modeling
The in vitro pharmacodynamic properties of tigecycline (B611373) are characterized by its time-kill kinetics and post-antibiotic effect (PAE). These parameters help elucidate how the drug interacts with bacteria at the cellular level.
Time-Kill Kinetics and Concentration-Dependent Activity
Tigecycline generally exhibits bacteriostatic activity, meaning it inhibits bacterial growth. However, it can also display bactericidal activity (killing bacteria) against specific isolates, particularly those associated with serious infections nih.govnih.gov. Time-kill kinetic assays have shown a consistent reduction in bacterial counts, typically ranging from a 1- to 2-log10 CFU/ml decrease against most clinically relevant pathogens tested nih.gov. More pronounced bactericidal activity, defined as a greater than 3-log10 reduction in colony-forming units (CFU)/ml, has been observed against strains of Streptococcus pneumoniae, Haemophilus influenzae, Neisseria gonorrhoeae, and certain Escherichia coli isolates when exposed to four times the minimum inhibitory concentration (MIC) nih.gov.
Studies involving concentration escalation have indicated that tigecycline achieves its maximal killing effect at concentrations close to the MIC. Increasing the concentration further to 2x or 4x the MIC did not result in a significant additional extent or rate of bacterial killing for Acinetobacter baumannii scielo.br. Tigecycline has also demonstrated in vitro intracellular killing effects against Salmonella isolates nih.gov.
Table 1: Summary of Tigecycline Time-Kill Kinetic Findings
| Bacterial Species/Group | General Activity | Observed Log Reduction (CFU/ml) | Notes |
| Most Pathogens | Bacteriostatic | 1-2 log10 | Consistent reduction in bacterial counts nih.gov. |
| S. pneumoniae | Bactericidal | >3 log10 (at 4x MIC) | Observed at 4x MIC nih.gov. |
| H. influenzae | Bactericidal | >3 log10 (at 4x MIC) | Observed at 4x MIC nih.gov. |
| N. gonorrhoeae | Bactericidal | >3 log10 (at 4x MIC) | Observed at 4x MIC nih.gov. |
| E. coli (some strains) | Bactericidal | >3 log10 (at 4x MIC) | Observed at 4x MIC nih.gov. |
| A. baumannii | Bacteriostatic | Maximal killing near MIC | No additional killing observed at 2x-4x MIC scielo.br. |
| Salmonella isolates | Variable | Intracellular killing observed | In vitro intracellular killing effects noted nih.gov. |
Post-Antibiotic Effect (PAE) Characterization
Tigecycline is characterized by a prolonged post-antibiotic effect (PAE), which is the period of suppressed bacterial growth after a brief exposure to the antibiotic, even when drug concentrations fall below the MIC Current time information in Cairo, EG.nih.gov. This effect is generally more extended for tigecycline compared to minocycline (B592863) nih.govCurrent time information in Cairo, EG.e-lactancia.org. The duration of the PAE varies depending on the bacterial species and strain.
Table 2: Post-Antibiotic Effect (PAE) of Tigecycline Against Various Bacteria
| Bacterial Species/Group | Mean PAE (hours) | Range (hours) | Notes |
| S. pneumoniae | 8.9 | N/A | Against ATCC 10813 nih.gov. |
| E. coli | 4.9 | N/A | Against ATCC 25922 nih.gov. |
| E. coli | 1.8–2.9 | N/A | Compared to minocycline Current time information in Cairo, EG.. |
| S. aureus | 3.4–4 | N/A | Compared to minocycline Current time information in Cairo, EG.. |
| E. faecalis | N/A | 1.5–3.2 | Observed nih.gov. |
| Staphylococcus spp. | N/A | 2.9–5.7 | Observed nih.gov. |
| Streptococcus pneumoniae | N/A | 1.9–5.1 | Observed nih.gov. |
| Enterococcus faecalis | N/A | 3.9–6.1 | Observed nih.gov. |
| Haemophilus influenzae | N/A | 1.1–5.0 | Observed nih.gov. |
| Escherichia coli | N/A | 1.9–2.1 | Observed nih.gov. |
| Klebsiella pneumoniae | N/A | 1.7–1.8 | Observed nih.gov. |
| Enterobacter cloacae | N/A | 1.0–1.7 | Observed nih.gov. |
| Acinetobacter baumannii | N/A | 0.7–3.0 | Shorter PAE observed for multiresistant strains nih.gov. |
| General (1-20x MIC) | N/A | 1–4.5 | Observed nih.gov. |
| General (1-20x MIC) | N/A | 1–11.3+ | PA-SMEs (post-antibiotic sub-MIC effects) ranged from 6.7 to >11h for Gram-positives and 2.3 to >11.3h for Gram-negatives nih.gov. |
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The ADME profile of tigecycline in pre-clinical species is crucial for understanding its systemic behavior and tissue disposition.
Tissue Penetration and Distribution in Pre-clinical Species
In mice, research investigating tigecycline's penetration into the epithelial lining fluid (ELF) of the lungs indicated that the ratios of ELF to unbound serum concentrations were notably higher in infected lungs (ranging from 12.9 to 23.3) compared to uninfected lungs (ranging from 6.2 to 8.1) pulmonology.co.za. These findings suggest that the presence of infection can enhance tigecycline's penetration into lung tissues. While human studies show lower bone penetration ratios compared to animal models, animal data generally support robust tissue distribution oup.com.
Table 3: Tigecycline Tissue Distribution in Animal Models
| Animal Model | Tissue/Fluid | Exposure Metric (Ratio) | Notes |
| Rat | Bone | Highest overall | Radioactivity concentrations significantly higher than other tissues oup.comhres.ca. |
| Rat | Liver, Spleen, Kidney | High | Significant radioactivity observed oup.comhres.caeuropa.eunih.gov. |
| Mouse | Lung (Epithelial Lining Fluid) | 12.9–23.3 (infected) | Ratio of ELF to unbound serum concentration; higher in infected lungs pulmonology.co.za. |
| Mouse | Lung (Epithelial Lining Fluid) | 6.2–8.1 (uninfected) | Ratio of ELF to unbound serum concentration; lower in uninfected lungs pulmonology.co.za. |
Biotransformation Pathways and Metabolite Identification in Animal Systems
Tigecycline undergoes limited metabolism in the body, with less than 20% of the administered dose being metabolized before excretion oup.comeuropa.eu. The primary metabolic pathways identified in pre-clinical studies involve glucuronidation, amide hydrolysis, and subsequent N-acetylation oup.comnih.govsimulations-plus.comscispace.com.
Several metabolites have been identified, including 9-aminominocycline (B1505792), t-butylaminoacetic acid, tigecycline glucuronide, N-acetyl-9-aminominocycline, and hydroxylated tigecycline simulations-plus.com. Glucuronidation, a significant metabolic pathway, has been observed in animal models such as rabbits and mice scispace.com.
Table 4: Identified Tigecycline Metabolites and Biotransformation Pathways
| Metabolite Name | Proposed Biotransformation Pathway | Observed In Animal Systems |
| 9-aminominocycline | Amide hydrolysis | Yes simulations-plus.com |
| t-butylaminoacetic acid | Amide hydrolysis | Yes simulations-plus.com |
| Tigecycline glucuronide | Glucuronidation | Yes simulations-plus.comscispace.com |
| N-acetyl-9-aminominocycline | Amide hydrolysis followed by N-acetylation | Yes simulations-plus.com |
| Hydroxylated tigecycline | Hydroxylation (specific pathway not detailed for animal systems) | Yes simulations-plus.com |
Excretion Routes and Mechanisms in Animal Models
The elimination of tigecycline from the body primarily occurs through biliary excretion into the feces, accounting for approximately 59% of the administered dose nih.govCurrent time information in Cairo, EG.europa.eupfizer.com. Secondary routes of elimination include renal excretion, where about 33% of the dose is eliminated in urine, with approximately 22% of this amount being unchanged tigecycline nih.govCurrent time information in Cairo, EG.europa.eupfizer.com. Animal studies in rats and dogs corroborate this, indicating fecal elimination as the main route (~50%), with about 35% excreted in urine as the parent drug oup.com. Additionally, tigecycline and its metabolites have been detected in the milk of lactating rats, suggesting excretion via this route nih.govnih.govoup.compfizer.comresearchgate.net.
Table 5: Tigecycline Excretion Routes in Animal Models
| Excretion Route | Percentage of Dose | Notes |
| Fecal/Biliary | ~59% | Primary route of elimination nih.govCurrent time information in Cairo, EG.europa.eupfizer.com. Also reported as ~50% in rats/dogs oup.com. |
| Urinary | ~33% | Secondary route nih.govCurrent time information in Cairo, EG.europa.eupfizer.com. Approximately 22% excreted as unchanged tigecycline nih.govCurrent time information in Cairo, EG.europa.eupfizer.com. |
| Milk | Detected | Excreted via milk of lactating rats nih.govnih.govoup.compfizer.comresearchgate.net. |
Compound List:
Tigecycline
Minocycline
9-aminominocycline
t-butylaminoacetic acid
Tigecycline glucuronide
N-acetyl-9-aminominocycline
Hydroxylated tigecycline
Protein Binding Characteristics in Pre-clinical Plasma
Tigecycline, (4R)- exhibits significant plasma protein binding, a characteristic that influences its distribution and efficacy. In vitro studies have demonstrated that tigecycline's protein binding is concentration-dependent, with the percentage of bound drug generally increasing as its concentration rises oup.comnih.govnih.gov. This phenomenon has been observed across various in vitro and in vivo pre-clinical models.
In studies utilizing ultrafiltration techniques, tigecycline protein binding was reported to be approximately 71% at a concentration of 0.1 µg/mL and increased to 87% at 1.0 µg/mL oup.com. Further in vitro assessments indicated a binding range from approximately 71% to 89% at concentrations relevant to clinical studies (0.1 to 1.0 µg/mL) europa.eupfizer.comhres.caeuropa.eupfizermedicalinformation.com. At higher concentrations, such as 15 µg/mL, protein binding has been reported to reach up to 96% nih.gov. This nonlinear binding behavior suggests that the unbound fraction of tigecycline decreases as the total drug concentration increases nih.gov.
However, some in vivo pre-clinical studies have indicated that the percentage of protein binding can decrease as plasma concentrations decline, suggesting a complex, non-linear relationship asm.org. For instance, in one study, the percentage of free drug was found to be 35.6% at a mean plasma concentration of 0.61 μg/ml, increasing to 80.3% at 0.14 μg/ml and 100% at 0.10 μg/ml asm.org. In mouse plasma, serum protein binding has been determined to be approximately 59% oup.com. While some studies report similar findings in mice, others have noted variations, with one unpublished analysis in mouse plasma showing binding ranging from 74.9% to 86.2%, also increasing with concentration nih.gov.
Table 1: Tigecycline, (4R)- Plasma Protein Binding in Pre-clinical Models
| Model/Condition | Concentration (µg/mL) | Protein Binding (%) | Method Used | Citation |
| In vitro (general range) | 0.1 - 1.0 | 71 - 89 | Various | europa.eupfizer.comhres.caeuropa.eupfizermedicalinformation.com |
| In vitro | 0.1 | 71 | Ultrafiltration | oup.com |
| In vitro | 1.0 | 87 | Ultrafiltration | oup.com |
| In vitro | 15 | 96 | Not specified | nih.gov |
| In vivo (mouse plasma) | Not specified | 59 | Not specified | oup.com |
| In vivo (mouse plasma, unpublished) | Not specified | 74.9 - 86.2 | Not specified | nih.gov |
| In vivo (human plasma, free drug %) | 0.61 | 64.4 (bound) | Ultrafiltration | asm.org |
| In vivo (human plasma, free drug %) | 0.14 | 19.7 (bound) | Ultrafiltration | asm.org |
| In vivo (human plasma, free drug %) | 0.10 | 0 (bound) | Ultrafiltration | asm.org |
Note: Percentages of bound drug are calculated as 100% - percentage of free drug where applicable.
Bioavailability Studies in Animal Models
Tigecycline, (4R)- is administered intravenously due to its inherently poor oral bioavailability oup.comeuropa.eupfizer.comhres.caeuropa.eupfizermedicalinformation.comhres.cafda.gov. Consequently, intravenous administration results in 100% bioavailability europa.eupfizer.comhres.capfizermedicalinformation.comhres.cafda.gov. Pre-clinical studies in animal models have characterized its pharmacokinetic profile following intravenous administration, with limited data available on oral absorption without the use of enhancers.
Studies in mice have provided insights into the pharmacokinetic parameters of tigecycline. Following intravenous administration, the area under the concentration-time curve (AUC) from time zero to infinity (AUC₀–∞) ranged from 0.68 to 36.5 µg•h/mL, and the maximum plasma concentration (Cmax) ranged from 0.42 to 11.1 µg/mL oup.com. The elimination half-life (t½) in mice demonstrated dose-dependent kinetics, varying from 1.05 hours at a dose of 3 mg/kg to 2.34 hours at a dose of 48 mg/kg oup.com. These findings highlight a large volume of distribution and a relatively long elimination half-life in pre-clinical species, consistent with extensive tissue penetration oup.comeuropa.eupfizer.comeuropa.eu.
Research into improving oral absorption has been conducted in broiler chickens, where the baseline oral bioavailability of tigecycline was found to be approximately 1.67% nih.govnih.gov. The co-administration of certain excipients, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), tocopherol polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), and sodium desoxycholate (SDOCH), significantly increased this oral bioavailability to around 3.24% to 3.30% nih.govnih.gov. This underscores the challenge of achieving adequate systemic exposure via the oral route without formulation enhancements.
Table 2: Tigecycline, (4R)- Pharmacokinetic Parameters in Mice (Intravenous Administration)
| Parameter | Value Range | Unit | Citation |
| AUC₀–∞ | 0.68 – 36.5 | µg•h/mL | oup.com |
| Cmax | 0.42 – 11.1 | µg/mL | oup.com |
| t½ (at 3 mg/kg) | 1.05 | h | oup.com |
| t½ (at 48 mg/kg) | 2.34 | h | oup.com |
Advanced Analytical and Spectroscopic Research on Tigecycline, 4r
Development and Validation of Sophisticated Chromatographic Methodologies
Chromatographic techniques are fundamental in the research and analysis of Tigecycline (B611373), offering high sensitivity, selectivity, and accuracy for its quantification and identification in diverse matrices.
High-Performance Liquid Chromatography (HPLC) for Research Applications
High-Performance Liquid Chromatography (HPLC) has been extensively utilized for the quantitative estimation, identification, and characterization of Tigecycline in both bulk drug substances and pharmaceutical formulations oup.comijrpas.comijprajournal.com. The development of stability-indicating HPLC methods is particularly important due to Tigecycline's susceptibility to degradation under various conditions ijrpas.comresearchgate.net.
Methodological Aspects: Reverse-phase HPLC (RP-HPLC) is the predominant mode employed for Tigecycline analysis. Common stationary phases include C18 columns, such as Hypersil BDS RP-C18, Sunsil C18, or Kromasil ODS C-18 ijprajournal.comresearchgate.netresearchgate.netsciforum.net. Mobile phases typically consist of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often adjusted for pH using acids like acetic acid or employing buffer salts such as phosphate (B84403) or hexane (B92381) sulfonic acid ijrpas.comresearchgate.netresearchgate.netsciforum.net. Detection is commonly performed using UV-Vis spectrophotometry, with wavelengths around 247-250 nm being frequently reported jyoungpharm.orgijrpas.comresearchgate.netresearchgate.net. Flow rates vary, typically ranging from 0.4 to 1.2 mL/min, with retention times for Tigecycline reported around 5 to 8 minutes depending on the specific chromatographic conditions researchgate.netresearchgate.netsciforum.net.
Validation and Performance: Validated HPLC methods demonstrate good linearity over concentration ranges such as 2-30 µg/mL or 5-40 µg/mL, with correlation coefficients (R²) often exceeding 0.999 jyoungpharm.orgresearchgate.netsciforum.net. Precision is typically reported with relative standard deviations (%RSD) below 2% jyoungpharm.orgresearchgate.netsciforum.net. Limits of Detection (LOD) and Quantification (LOQ) have been reported as low as 1.8 µg/mL and 5.42 µg/mL, respectively, indicating high sensitivity ijrpas.comsciforum.net. These methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring their reliability for research purposes ijrpas.comresearchgate.netresearchgate.netsciforum.net.
Table 1: Key Parameters of HPLC Methods for Tigecycline Research
| Parameter | Typical Values/Conditions | Reference(s) |
| Column | C18 (e.g., Hypersil BDS, Sunsil, Kromasil), C8 | researchgate.netresearchgate.netsciforum.netmdpi.com |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer (e.g., acetic acid, phosphate buffer) | ijrpas.comresearchgate.netresearchgate.netsciforum.net |
| Detection Wavelength | 247-250 nm | jyoungpharm.orgijrpas.comresearchgate.netresearchgate.netsciforum.net |
| Flow Rate | 0.4 - 1.2 mL/min | researchgate.netresearchgate.netsciforum.net |
| Retention Time | ~5.0 - 8.1 min | researchgate.netresearchgate.netsciforum.net |
| Linearity Range | 2-30 µg/mL; 5-40 µg/mL; 50-150 µg/mL | jyoungpharm.orgresearchgate.netsciforum.net |
| Correlation Coeff. (R²) | > 0.999 | jyoungpharm.orgresearchgate.netsciforum.net |
| Precision (%RSD) | < 2% | jyoungpharm.orgresearchgate.netsciforum.net |
| LOD | ~1.8 µg/mL | ijrpas.comsciforum.net |
| LOQ | ~5.42 µg/mL | ijrpas.comsciforum.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Elucidating Research Questions
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it an indispensable tool for analyzing Tigecycline in complex biological matrices and for detailed mechanistic studies jyoungpharm.orgbibliotekanauki.plfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govtandfonline.comfrontiersin.org.
Methodological Aspects: LC-MS/MS methods typically employ reversed-phase chromatography, often utilizing C18 or C8 columns, with mobile phases comprising acetonitrile or methanol mixed with aqueous buffers containing formic acid or ammonium (B1175870) formate (B1220265) mdpi.combibliotekanauki.plnih.govresearchgate.netresearchgate.net. Electrospray ionization (ESI) in the positive mode is commonly used for Tigecycline detection frontiersin.orgnih.govresearchgate.netresearchgate.net. Specific precursor and product ion transitions (m/z) are monitored for quantification, such as 586.1 → 569.1 for Tigecycline frontiersin.org or 586.3 → 513.2 researchgate.net. Internal standards, like minocycline (B592863) or Tigecycline-d9, are often used to improve accuracy and precision bibliotekanauki.plnih.govresearchgate.net.
Validation and Performance: LC-MS/MS methods exhibit excellent linearity over a wide range of concentrations, from ng/mL to µg/mL levels bibliotekanauki.plnih.govresearchgate.netresearchgate.net. Precision is demonstrated by low %RSD values, often below 10% nih.govacs.org. Accuracy is typically within acceptable limits, with recovery rates frequently reported between 90-107% nih.govresearchgate.net. Matrix effects are also evaluated to ensure reliable quantification in biological samples researchgate.net.
Applications in Research: LC-MS/MS is crucial for pharmacokinetic studies, enabling the determination of Tigecycline concentrations in plasma, serum, and cerebrospinal fluid (CSF) bibliotekanauki.plnih.govresearchgate.netresearchgate.nettandfonline.comfrontiersin.org. It is also applied in food safety monitoring for residue analysis mdpi.com and in studies investigating antibiotic resistance mechanisms, such as detecting resistance genes frontiersin.org.
Table 2: Key Parameters of LC-MS/MS Methods for Tigecycline Research
| Parameter | Typical Values/Conditions | Reference(s) |
| Column | C18, C8 (e.g., Atlantis T3, Waters Acquity UPLC BEH-C18, SHIMADZU AQ-C18) | mdpi.combibliotekanauki.plnih.govresearchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol with aqueous buffers (e.g., formic acid, ammonium formate) | mdpi.combibliotekanauki.plnih.govresearchgate.netresearchgate.net |
| Ionization Mode | ESI positive | frontiersin.orgnih.govresearchgate.netresearchgate.net |
| Tigecycline Transitions (m/z) | 586.1 → 569.1; 586.3 → 513.2; 293.60 → 257.10 | bibliotekanauki.plfrontiersin.orgresearchgate.net |
| Linearity Range | 0.01-100 µg/mL; 10-5000 ng/mL; 5-2000 ng/mL; 25-2000 ng/mL | bibliotekanauki.plnih.govresearchgate.netresearchgate.net |
| Precision (%RSD) | < 10% (e.g., <9.27% for intra-batch, 1.4-7.8% intraday, 5.4-11.7% interday) | nih.govacs.org |
| Accuracy | 90.06-107.13%; 95.1-106.1% | nih.govresearchgate.net |
| Matrix Effect | 92.1-97.6% | researchgate.net |
| Applications | Pharmacokinetics, biological fluid analysis (plasma, serum, CSF), food safety, resistance studies | mdpi.combibliotekanauki.plfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govtandfonline.comfrontiersin.org |
Spectroscopic Characterization Techniques in Research
Spectroscopic methods provide complementary information to chromatography, aiding in the structural confirmation, quantification, and understanding of Tigecycline's properties and interactions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification in Research Matrices
UV-Vis spectrophotometry is a widely used, cost-effective, and rapid technique for the quantitative analysis of Tigecycline oup.comijrpas.comamhsr.org. It relies on measuring the absorption of light at specific wavelengths, most commonly the maximum absorbance (λmax) of the compound.
Methodological Aspects: For Tigecycline, the λmax is frequently reported around 250 nm in various studies jyoungpharm.orgijrpas.comresearchgate.net. However, alternative wavelengths such as 248 nm or 247 nm have also been employed researchgate.netsciforum.net. In some research, a colorimetric approach involving the formation of an ion pair complex with Eosin-Y was used, with maximum absorbance observed at 555 nm ekb.eg. The technique is applied to quantify Tigecycline in bulk powders, pharmaceutical preparations, and even in wastewater samples jyoungpharm.orgijrpas.comekb.eg.
Validation and Performance: UV-Vis methods exhibit good linearity, with concentration ranges typically spanning from 1.0 to 150 µg/mL and high correlation coefficients (R²) often exceeding 0.999 jyoungpharm.orgresearchgate.netresearchgate.netekb.eg. The sensitivity of these methods is demonstrated by LOD values as low as 0.21 µg/mL ekb.eg. These methods are validated according to ICH guidelines, ensuring their suitability for quantitative research applications jyoungpharm.orgresearchgate.netekb.eg.
Table 3: Key Parameters of UV-Vis Spectrophotometry for Tigecycline Quantification
| Parameter | Typical Values/Conditions | Reference(s) |
| λmax | ~250 nm; 248 nm; 247 nm; 555 nm (colorimetric) | jyoungpharm.orgijrpas.comresearchgate.netresearchgate.netsciforum.netekb.eg |
| Linearity Range | 1.0-14.0 µg/mL; 2-30 µg/mL; 5-40 µg/mL; 50-150 µg/mL | jyoungpharm.orgresearchgate.netresearchgate.netekb.eg |
| Correlation Coeff. (R²) | > 0.999 | jyoungpharm.orgresearchgate.netresearchgate.netekb.eg |
| LOD | ~0.21 µg/mL | ekb.eg |
| LOQ | ~0.64 µg/mL | ekb.eg |
| Applications | Quantification in bulk, formulations, wastewater, stability studies | jyoungpharm.orgijrpas.comekb.eg |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for confirming the structural integrity of Tigecycline and for investigating its interactions with other materials oup.comcapes.gov.brnih.govmdpi.comresearchgate.netnih.govuobaghdad.edu.iq.
Methodological Aspects and Findings: FT-IR analysis typically involves scanning the sample in the mid-infrared region (4000-400 cm⁻¹) to identify characteristic functional groups based on their vibrational frequencies. In studies involving Tigecycline composites, such as with Chitosan, FT-IR spectra revealed changes in band intensity and position, indicating the successful incorporation and interaction of Tigecycline with the polymer matrix capes.gov.brnih.gov. In environmental research, FT-IR confirmed the presence of specific bonds, like Fe–O vibrations indicative of magnetite nanoparticles, in biochar materials used for Tigecycline adsorption mdpi.comresearchgate.net. FT-IR has also been used to assess changes in protein secondary structure in research contexts nih.gov.
Nuclear Magnetic Resonance (NMR) for Structural Analysis and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹³C NMR, provides detailed insights into the molecular structure, conformation, and binding interactions of Tigecycline uobaghdad.edu.iqresearchgate.netnih.govresearchgate.netacs.orgfda.govacs.org.
Methodological Aspects and Findings: While direct comprehensive NMR structural elucidation of Tigecycline itself is less detailed in the provided literature compared to its interactions, NMR has been instrumental in understanding related tetracycline (B611298) structures and their properties researchgate.netacs.orgacs.org. For Tigecycline, NMR studies, often in conjunction with molecular dynamics simulations, have predicted the deprotonated form of the hydroxyl moiety at position 3 nih.govresearchgate.net. Furthermore, NMR has been employed to investigate drug-drug interactions involving Tigecycline and its binding to human serum albumin (HSA), identifying binding sites and influencing factors researchgate.net. Research also utilizes NMR to understand Tigecycline's interaction with bacterial ribosomes, contributing to the understanding of its mechanism of action and resistance evasion nih.govresearchgate.net.
Structure Activity Relationship Sar Studies and Rational Design Approaches for Tigecycline, 4r
Identification of Critical Structural Motifs for Antimicrobial Activity
The broad-spectrum antibacterial activity of tigecycline (B611373) is attributed to several key structural features. nih.gov The core tetracyclic naphthacene (B114907) carboxamide ring system is fundamental to its mechanism of action, which involves binding to the bacterial 30S ribosome and inhibiting protein synthesis. nih.govwikipedia.org
The most significant modification in tigecycline compared to its predecessors is the addition of a N-tert-butylglycylamido group at the C9 position of the D-ring. nih.gov This bulky substituent is a critical motif that allows tigecycline to overcome the two major mechanisms of tetracycline (B611298) resistance: ribosomal protection and efflux pumps. nih.gov The glycylamido side chain provides an additional interaction point with the ribosome, enhancing its binding affinity. researchgate.net
The A-ring of the tetracycline scaffold also contains crucial functionalities. The dimethylamino group at the C4 position is vital for the antibiotic properties of the molecule. frontiersin.org Furthermore, the keto-enol tautomerism at positions C1 and C3, along with the C10 phenol (B47542) and the C11-C12 keto-enol system, are essential for its inhibitory action on bacterial protein synthesis. frontiersin.org
Impact of Stereochemistry at the (4R)-Position on Biological Activity
The stereochemistry of the tetracycline molecule is a critical determinant of its biological activity. The naturally occurring and biologically active form of tigecycline possesses the (4S) configuration at the C4 position. nih.gov Epimerization at this position, leading to the (4R) diastereomer, has a significant negative impact on its antimicrobial efficacy.
The C4 epimer of tigecycline, often referred to as 4-epi-tigecycline, is considered an undesirable degradation product as it is believed to lack the potent antibacterial activity of the parent molecule. researchgate.net For tetracyclines in general, the natural 4S isomer of the C4-dimethylamino group is required for optimal activity, and epimerization to the 4R isomer has been shown to decrease activity, particularly against Gram-negative bacteria. frontiersin.orgnih.gov The correct stereochemical configuration at C4 is essential for proper binding to the ribosomal target. nih.gov
While the (4R)-epimer is known to be less active, specific minimum inhibitory concentration (MIC) data directly comparing the pure (4R)- and (4S)-epimers of tigecycline against a range of bacterial strains is not extensively reported in publicly available literature. However, the consensus in the field is that the (4S) configuration is a prerequisite for potent antimicrobial action.
Design and Synthesis of Modified Tigecycline, (4R)- Analogues for Enhanced Properties
The rational design of novel tigecycline analogues primarily focuses on modifications that enhance antimicrobial activity, expand the spectrum of activity, or improve pharmacokinetic properties, while maintaining the essential structural motifs and the crucial (4S) stereochemistry at the C4 position. The synthesis of tigecycline itself starts from minocycline (B592863) and involves a series of chemical transformations including nitration, reduction, and acylation to introduce the N-tert-butylglycylamido side chain at the C9 position. nih.gov
Given that the (4R)-epimer is significantly less active, the focus of synthetic and medicinal chemistry efforts has been on developing processes that minimize its formation or on methods for its effective removal from the final product. nih.gov There is a lack of published research on the intentional design and synthesis of modified tigecycline analogues with a (4R) configuration with the aim of enhancing biological properties. The prevailing understanding is that the (4R) stereochemistry is detrimental to the desired antibacterial activity, and therefore, it is not a target for favorable modification in the pursuit of improved analogues.
Computational Chemistry in Support of SAR Elucidation
Computational chemistry, particularly molecular modeling and docking studies, has played a significant role in understanding the structure-activity relationships of tigecycline. These computational approaches have provided valuable insights into how tigecycline interacts with its target, the bacterial ribosome. researchgate.netresearchgate.net
Molecular models have been generated to visualize the binding of tigecycline to the A site of the 30S ribosomal subunit. researchgate.net These models have shown that the tetracyclic core of the molecule interacts with the ribosome in a manner similar to older tetracyclines. However, the crucial N-tert-butylglycylamido side chain at C9 forms additional interactions with the 16S rRNA, which are not observed with traditional tetracyclines. researchgate.net These additional interactions are thought to be responsible for the enhanced binding affinity and the ability of tigecycline to overcome ribosomal protection mechanisms.
Pre Clinical Efficacy and Mechanistic Studies of Tigecycline, 4r in Infection Models
In vitro Spectrum of Activity Against Specific Bacterial Pathogens
Tigecycline (B611373) demonstrates a broad spectrum of in vitro bacteriostatic activity, inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. nih.govnih.gov Its unique structure allows it to evade the two primary mechanisms of tetracycline (B611298) resistance: ribosomal protection and drug-specific efflux pumps. nih.govoup.com This results in potent activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical pathogens, including many multidrug-resistant (MDR) strains. nih.govoup.comnih.gov
Minimum Inhibitory Concentration (MIC) Determinations for Research Strains
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. Tigecycline has consistently demonstrated low MIC values against a variety of clinically significant bacterial strains. Studies have reported MIC90 values—the concentration required to inhibit 90% of isolates—to be generally low for many pathogens.
For Gram-positive aerobes, tigecycline is highly active. Against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), MIC90 values are typically 0.5 mg/L. openaccessjournals.com It is also potent against Streptococcus pneumoniae, including penicillin-resistant isolates, with MIC90 values of 0.12 mg/L or less. oup.comopenaccessjournals.com Furthermore, tigecycline shows excellent activity against vancomycin-resistant enterococci (VRE), with an MIC90 of 0.12 mg/L. openaccessjournals.com
Against many Gram-negative bacteria, tigecycline also shows significant activity. It is effective against Escherichia coli and Klebsiella pneumoniae, including strains that produce extended-spectrum β-lactamases (ESBL). oup.com For Enterobacteriaceae, the susceptibility breakpoint is ≤2 mg/L. openaccessjournals.comoup.com Tigecycline is also active against Acinetobacter baumannii, with MIC90 values reported around 1-2 mg/L. nih.govaminer.cn However, its activity against Pseudomonas aeruginosa is limited. oup.comoup.com
The following table summarizes the MIC values for tigecycline against various research strains.
Interactive Data Table: Tigecycline MICs for Research Strains
| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 0.06–1 | 0.25 | 0.5 |
| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.016–0.5 | 0.03-0.06 | 0.06-0.12 |
| Enterococcus faecalis (VRE) | 0.03-1 | - | 0.12 |
| Escherichia coli (ESBL-producing) | - | - | ≤2 |
| Klebsiella pneumoniae (ESBL-producing) | - | - | ≤2 |
| Acinetobacter baumannii | - | 2 | 2 |
Data compiled from multiple sources. oup.comopenaccessjournals.comnih.govaminer.cn
Susceptibility Profiling of Resistant Isolates
A key feature of tigecycline is its ability to maintain activity against bacterial isolates that have developed resistance to other antibiotic classes. Its molecular structure sterically hinders the binding sites for efflux pumps and ribosomal protection proteins, the main drivers of tetracycline resistance. oup.com
Tigecycline is effective against MRSA, vancomycin-intermediate S. aureus (VISA), and VRE. oup.com Its activity is largely unaffected by the presence of tetracycline resistance determinants. oup.com In a large surveillance study, tigecycline demonstrated consistent potency against MRSA with an MIC90 of 0.5 mg/L. openaccessjournals.com
Among Gram-negative pathogens, tigecycline retains activity against many MDR isolates. A 7-year retrospective study found that 60% of MDR bacteria were susceptible to tigecycline. gsconlinepress.comgsconlinepress.com The susceptibility rates for ESBL-producing Enterobacteriaceae and carbapenem-resistant Enterobacteriaceae (CRE) were 76% and 57%, respectively. gsconlinepress.comgsconlinepress.com Similarly, against MDR Acinetobacter baumannii, tigecycline has shown susceptibility rates of around 34-46%, even in strains resistant to carbapenems. gsconlinepress.comgsconlinepress.comscispace.com However, resistance can emerge, particularly in Acinetobacter baumannii and Klebsiella pneumoniae, often through the overexpression of chromosomally encoded efflux pumps. dovepress.com
Interactive Data Table: Tigecycline Susceptibility of Resistant Isolates
| Resistant Isolate | Susceptibility Rate (%) | Key Findings |
|---|---|---|
| ESBL-producing Enterobacteriaceae | 76% | Tigecycline remains a viable option for many ESBL producers. gsconlinepress.com |
| Carbapenem-resistant Enterobacteriaceae (CRE) | 57% | Shows moderate activity against CRE isolates. gsconlinepress.com |
| Imipenem-resistant A. baumannii | 92% | High in vitro susceptibility despite resistance to carbapenems. aminer.cn |
| Multi-drug resistant A. baumannii | 34% | Susceptibility can be lower in broadly MDR strains. gsconlinepress.com |
Data compiled from multiple sources. aminer.cngsconlinepress.com
Efficacy in Animal Infection Models (e.g., murine, rabbit)
Animal models are crucial for evaluating the in vivo potential of an antimicrobial agent. Tigecycline has been assessed in various models, including murine and rabbit models of infection, which have helped to establish its pharmacokinetic and pharmacodynamic (PK/PD) parameters for efficacy.
Studies in murine models have demonstrated that the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) is the PK/PD index that best correlates with the efficacy of tigecycline. openaccessjournals.comoup.com In a murine pneumonia model with Acinetobacter baumannii, efficacy correlated well with the fAUC/MIC ratio, with an fAUC/MIC of 17 associated with 80% effectiveness. oup.com Similarly, for infections primarily caused by S. aureus, an AUC/MIC breakpoint of 12–18 has been identified for both microbiological and clinical responses. openaccessjournals.com
Evaluation of Mechanistic Antimicrobial Effects in vivo
In vivo studies confirm the bacteriostatic nature of tigecycline and its ability to reduce bacterial load in various infection sites. In a rabbit endocarditis model, tigecycline showed activity against both glycopeptide-susceptible and -resistant enterococci. nih.gov In murine models of systemic infection with MRSA, tigecycline's efficacy was comparable to vancomycin. nih.gov
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (Molecular Basis)
Combination therapy is often employed to broaden coverage, prevent resistance, or achieve synergistic killing. In vitro studies have extensively evaluated tigecycline in combination with other antimicrobials. The majority of interactions are reported as indifferent, meaning the combined effect is no greater than the sum of their individual effects. nih.govoup.com Crucially, antagonism is observed very rarely. nih.govdrugbank.com
Synergy has been noted in specific combinations against certain pathogens. For instance, tigecycline combined with rifampicin (B610482) has shown synergy against Enterococcus spp. and Enterobacter spp. nih.govoup.com Combinations with amikacin (B45834) have demonstrated synergy against Acinetobacter baumannii, Klebsiella pneumoniae, and Stenotrophomonas maltophilia. oup.comnih.gov A study on Enterobacter cloacae found high rates of synergy when tigecycline was combined with ceftazidime/avibactam (75%) and imipenem (B608078) (75%). nih.gov The molecular basis for this synergy often involves complementary mechanisms of action, such as the disruption of different cellular targets or pathways. For example, a cell wall active agent may enhance the penetration of tigecycline to its ribosomal target.
Impact on Biofilm Formation and Eradication Mechanisms
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat with antibiotics. oup.com Tigecycline has demonstrated activity against biofilms, both in preventing their formation and in affecting established biofilms.
Studies have shown that tigecycline can inhibit and eradicate biofilm formation by coagulase-negative staphylococci. cdnsciencepub.com It exerts a microbicidal effect on the bacteria residing within the biofilm. cdnsciencepub.com For mature biofilms of S. aureus, tigecycline was able to inhibit them, although at higher concentrations than those required to inhibit planktonic (free-floating) cells. oup.com
The mechanism of action within biofilms involves not only the inhibition of protein synthesis but also the alteration of gene expression related to virulence and biofilm architecture. In the presence of sub-lethal concentrations of tigecycline, the expression of genes encoding key virulence factors in S. aureus, such as those for adhesion (e.g., sasG) and toxin production (e.g., tst), can be downregulated. asm.org The combination of tigecycline with other agents, such as azithromycin, has also been shown to increase the inhibitory effect on S. maltophilia biofilms. dovepress.com
Omics and Systems Biology Approaches to Tigecycline, 4r Research
Transcriptomic Analysis of Bacterial Responses to Tigecycline (B611373), (4R)-
Transcriptomic studies, primarily using RNA sequencing (RNA-Seq), have been instrumental in elucidating the global genetic response of bacteria to Tigecycline, (4R)-. This research reveals complex regulatory networks and physiological adjustments that bacteria employ to counteract the antibiotic's inhibitory effects on protein synthesis.
A key finding in studies on Acinetobacter baumannii is that Tigecycline, (4R)- exposure leads to a significant reduction in the transcription of genes involved in central metabolic pathways, such as the citric acid cycle and cellular respiration, which suggests a slowdown of bacterial growth. frontiersin.orgmq.edu.aunih.govbohrium.com As a protein translation inhibitor, Tigecycline, (4R)- perturbs ribosome function, which in turn induces a reduction in the alarmone (p)ppGpp. frontiersin.orgmq.edu.aunih.gov This reduction has a dual effect: it promotes the production of new ribosomes while diminishing their degradation, a mechanism that may mitigate the translational inhibition caused by the drug. frontiersin.orgmq.edu.au
Furthermore, the decrease in (p)ppGpp levels has been linked to a reduced transcription of genes involved in transcription-coupled nucleotide excision repair (TCR), including mfd, uvrA, uvrB, and uvrC. frontiersin.orgnih.gov This impairment of DNA repair mechanisms could increase the likelihood of mutations, potentially accelerating the development of resistance. frontiersin.orgmq.edu.aunih.gov
Transcriptomic data also shows that Tigecycline, (4R)- can induce the expression of genes associated with horizontal gene transfer. frontiersin.orgmq.edu.aunih.gov The most significantly upregulated gene in one study on A. baumannii was rtcB, which is involved in RNA repair. frontiersin.orgmq.edu.aunih.gov Conversely, the most down-regulated genes were those encoding two β-lactamases, possibly as a secondary effect of reduced transcription of genes related to peptidoglycan biogenesis. frontiersin.orgmq.edu.aunih.gov
| Gene/Pathway | Organism | Observed Change in Transcription | Implied Consequence |
| Citric Acid Cycle & Cell Respiration | Acinetobacter baumannii | Down-regulated | Inhibition or slowing of bacterial growth |
| TCR genes (mfd, uvrA, uvrB, uvrC) | Acinetobacter baumannii | Down-regulated | Increased chance of mutations and resistance development |
| rtcB (RNA repair) | Acinetobacter baumannii | Up-regulated | Direct stress response to Tigecycline, (4R)- |
| β-lactamase genes | Acinetobacter baumannii | Down-regulated | By-product of reduced peptidoglycan biogenesis |
| Horizontal Gene Transfer genes | Acinetobacter baumannii | Up-regulated | Potential for increased resistance spread |
Proteomic Profiling of Altered Bacterial Protein Expression
Proteomics provides a direct snapshot of the functional machinery of a bacterial cell. Studies analyzing the proteome of bacteria exposed to Tigecycline, (4R)- reveal significant shifts in protein expression that underpin adaptive responses and resistance mechanisms.
In carbapenem-resistant Klebsiella pneumoniae (CRKP), proteomics analysis has shown that Tigecycline, (4R)- induces diverse and sometimes opposite responses compared to other ribosome-targeting antibiotics like aminoglycosides. nih.gov A dominant effect of Tigecycline, (4R)- is the significant downregulation of proteins involved in carbohydrate metabolism, including glycolysis/gluconeogenesis and pyruvate (B1213749) metabolism. nih.gov Concurrently, there is a notable upregulation of proteins associated with oxidative phosphorylation and translation-related proteins, such as NADH dehydrogenase and ribosomal proteins. nih.govnih.gov This adaptive response may inadvertently increase the uptake and binding targets for aminoglycosides, potentially explaining the synergistic effect observed when these drugs are used in combination. nih.gov Tigecycline, (4R)- was also found to inhibit the heat shock response in CRKP. nih.govnih.gov
In Acinetobacter baumannii, comparative proteomic analysis between susceptible and resistant strains identified 961 differentially expressed proteins in the resistant strains. karger.com Of these, 506 were up-regulated and 455 were down-regulated. karger.com These proteins were primarily associated with stress responses, protein synthesis and degradation, and cellular component organization. karger.com Specifically, proteins related to efflux pumps, such as AdeA and AdeB, were found to be upregulated in resistant strains, confirming the critical role of these pumps in conferring resistance. mdpi.com
Studies on Staphylococcus epidermidis biofilms exposed to subinhibitory concentrations of Tigecycline, (4R)- also revealed concentration-dependent changes in the proteome. mdpi.com As the concentration increased, so did the number of differentially expressed proteins, with most upregulated proteins belonging to metabolic pathways. mdpi.com This suggests that metabolic adjustments are a key defense against Tigecycline, (4R)- stress. mdpi.com Furthermore, significant changes were observed in proteins related to biofilm formation, virulence, quorum sensing, and resistance to multiple other classes of antibiotics. mdpi.com
| Protein/Pathway | Organism | Observed Change in Expression | Implied Consequence |
| Carbohydrate Metabolism | Klebsiella pneumoniae | Down-regulated | Altered energy production |
| Oxidative Phosphorylation & Ribosomal Proteins | Klebsiella pneumoniae | Up-regulated | Adaptive response, potential hypersensitivity to other drugs |
| Heat Shock Proteins | Klebsiella pneumoniae | Inhibited | Perturbation of stress response |
| Efflux Pump Proteins (AdeA, AdeB) | Acinetobacter baumannii | Up-regulated | Active removal of the antibiotic from the cell |
| Metabolism-related Proteins | Staphylococcus epidermidis | Up-regulated | Central role in defense against antibiotic stress |
Metabolomic Studies of Bacterial Metabolic Perturbations
Metabolomics, the study of small molecule metabolites, offers insights into the physiological state of an organism and how it is perturbed by external factors like antibiotics. Metabolomic studies related to Tigecycline, (4R)- have begun to uncover the metabolic reprogramming that occurs in bacteria upon exposure.
In a mouse model, Tigecycline, (4R)- was found to cause significantly less alteration to the fecal metabolome compared to other broad-spectrum antibiotics like ceftriaxone (B1232239) and piperacillin-tazobactam. doaj.org This included a lesser degree of suppression of multiple amino acids, bile acids, and lipid metabolites. doaj.org This finding suggests that Tigecycline, (4R)- has a less disruptive impact on the metabolic functions of the gut microbiota, which may contribute to a lower propensity to promote Clostridium difficile infection. doaj.org
In the context of resistance, a metabolomics-guided approach was used to investigate Escherichia coli carrying the plasmid-borne resistance gene tet(X3). researchgate.net This study revealed significant metabolic reprogramming in the resistant bacteria, with notable alterations in the purine (B94841) metabolic pathway. researchgate.net This suggests that bacteria with specific resistance genes may adapt their metabolic networks to survive antibiotic pressure, and these unique metabolic profiles could be exploited to find ways to overcome resistance. researchgate.net High-dose Tigecycline, (4R)- therapy has been associated with mitochondrial dysfunction, which can lead to acute metabolic acidosis, highlighting the drug's potential to interfere with fundamental metabolic processes. researchgate.net
| Metabolite Class/Pathway | Context | Observed Change | Implied Consequence |
| Amino Acids, Bile Acids, Lipids | Mouse Fecal Metabolome | Less suppression compared to other antibiotics | Reduced disruption of gut microbiota metabolic function |
| Purine Metabolic Pathway | E. coli with tet(X3) resistance gene | Altered | Adaptive metabolic response to antibiotic stress |
Application of Next-Generation Sequencing in Resistance Studies
Next-generation sequencing (NGS) has become an indispensable tool for investigating antimicrobial resistance. resistancecontrol.info By enabling rapid and comprehensive analysis of bacterial genomes (genomics) and the collective genetic material of microbial communities (metagenomics), NGS provides deep insights into the genetic basis of Tigecycline, (4R)- resistance. resistancecontrol.infoblazingprojects.com
Whole-genome sequencing (WGS) of resistant clinical isolates allows for the precise identification of resistance mechanisms. This includes the detection of known resistance genes, such as the mobile efflux pump genes tmexCD-toprJ and the ribosomal protection genes tet(X) variants, as well as mutations in chromosomal genes. nih.gov For instance, WGS has been used to study Tigecycline, (4R)- resistant E. coli and K. pneumoniae from hospital sewage, identifying strains carrying tet(X4) and tmexD genes. nih.gov Such studies are crucial for understanding the diversity of resistance plasmids and the genetic environments that facilitate the spread of these genes. nih.gov
NGS also helps in identifying novel resistance genes and tracking the evolution and spread of resistant bacterial clones. resistancecontrol.info In A. baumannii, genomic analysis has revealed that resistance can emerge through various genetic events, including the disruption of regulatory genes like hns by insertion sequences (IS), which can lead to the overexpression of efflux pumps. mdpi.com Furthermore, NGS can identify mutations in genes encoding ribosomal proteins, such as the S10 protein, which have been shown to decrease susceptibility to Tigecycline, (4R)-. nih.gov By sequencing the entire genome, researchers can build a comprehensive picture of the genetic determinants of resistance, from single nucleotide polymorphisms to large-scale genomic rearrangements, providing critical information for surveillance and the development of strategies to combat resistance. blazingprojects.comasm.org
| NGS Application | Organism(s) | Key Findings/Targets | Significance |
| Whole-Genome Sequencing (WGS) | E. coli, K. pneumoniae | Identification of mobile resistance genes (tet(X4), tmexD) and their plasmid carriers. | Elucidates the genetic context and spread of resistance. |
| Comparative Genomics | A. baumannii | Detection of mutations in regulatory genes (hns) and ribosomal protein genes. | Reveals chromosomal mechanisms of resistance. |
| Metagenomics | Environmental/Clinical Samples | Tracking and identification of resistance genes in complex microbial communities. | Informs surveillance and risk assessment of resistance reservoirs. |
Future Directions and Emerging Research Avenues for Tigecycline, 4r
Addressing Persistent and Evolving Resistance Mechanisms
The clinical utility of Tigecycline (B611373), (4R)- is persistently threatened by the evolution of bacterial resistance. Future research is critically focused on understanding and overcoming these mechanisms, which primarily include efflux pump overexpression, enzymatic inactivation, and ribosomal target modification. chemicalbook.commdpi.comsemanticscholar.org
A primary avenue of investigation is the development of adjuvants or combination therapies. For instance, research into efflux pump inhibitors (EPIs) that can be co-administered with Tigecycline, (4R)- is a promising strategy. These inhibitors would block the pumps responsible for extruding the antibiotic from the bacterial cell, thereby restoring its intracellular concentration and efficacy. Key efflux pumps targeted for inhibition include the Resistance-Nodulation-Division (RND) family pumps like AcrAB-TolC in Enterobacterales and the AdeABC pump in Acinetobacter baumannii. rsc.orgnih.gov
Another significant area of research is the design of next-generation glycyclines that can evade current resistance mechanisms. This involves structural modifications to the Tigecycline, (4R)- molecule to prevent its recognition by efflux pumps or inactivating enzymes like the Tet(X) monooxygenases. mdpi.comrsc.org The chemical modification at the C-9 position of the D-ring, a hallmark of Tigecycline, (4R)-, already enhances its ability to overcome common tetracycline (B611298) resistance mechanisms, providing a foundation for further innovation. mdpi.com
Furthermore, the phenomenon of heteroresistance, where a subpopulation of bacteria exhibits higher resistance than the main population, complicates treatment and requires deeper investigation. semanticscholar.org Future studies will likely focus on developing rapid diagnostic tools to detect heteroresistance and designing dosing strategies that can eradicate these resilient subpopulations.
Finally, a deeper understanding of the regulatory networks that control the expression of resistance determinants is essential. Research into the global regulators that modulate efflux pump expression, such as RamA, MarA, and SoxS, could unveil novel targets for drugs that suppress the emergence of resistance. chemicalbook.com
Table 1: Key Resistance Mechanisms and Future Research Focus
| Resistance Mechanism | Bacterial Examples | Future Research Direction |
|---|---|---|
| Efflux Pump Overexpression (RND, MFS) | Acinetobacter baumannii (AdeABC), Enterobacterales (AcrAB-TolC) | Development of Efflux Pump Inhibitors (EPIs); Design of EPI-insensitive analogs. |
| Enzymatic Inactivation | Various Gram-negatives (Tet(X) variants) | Discovery of Tet(X) inhibitors; Structural modification of Tigecycline, (4R)- to prevent enzymatic degradation. |
| Ribosomal Target Modification | Acinetobacter baumannii (rpsJ mutations) | High-resolution structural analysis of mutant ribosomes to guide the design of new binders. |
| Ribosomal Protection Proteins | Enterococci (Tet(M)) | Investigating the structural basis of protection to develop drugs that can overcome it. |
Development of Novel Tigecycline, (4R)- Based Research Tools and Probes
To further elucidate the mechanisms of action and resistance of Tigecycline, (4R)-, the development of specialized chemical probes and research tools is a crucial next step. While specific, commercially available probes derived directly from Tigecycline, (4R)- are not yet widespread, the principles for their creation are well-established in chemical biology.
One promising direction is the synthesis of fluorescently-labeled Tigecycline, (4R)- analogs. By attaching a fluorophore to a non-essential position on the molecule, researchers could directly visualize its accumulation in bacterial cells, subcellular localization, and interaction with its ribosomal target using advanced microscopy techniques. nih.gov Such probes would be invaluable for studying drug influx and efflux in real-time in both susceptible and resistant strains.
Another powerful tool would be the creation of biotinylated Tigecycline, (4R)- derivatives. Biotin serves as a high-affinity tag for streptavidin. A biotin-tagged Tigecycline, (4R)- could be used in pull-down assays to isolate its binding partners from cell lysates. nih.govfishersci.nlresearchgate.netthermofisher.comnih.gov While the primary target, the 30S ribosomal subunit, is known, this technique could identify secondary or off-target interactions within the bacterial or even eukaryotic cell, providing insights into its polypharmacology and potential side effects. nih.gov
The application of "click chemistry" offers a modular and efficient approach to synthesizing these research tools. digitellinc.comnih.govresearchgate.netmdpi.comresearchgate.net This set of reactions allows for the reliable attachment of various functional groups, such as alkynes or azides, to the Tigecycline, (4R)- scaffold. These modified molecules can then be easily "clicked" onto reporter tags like fluorophores or biotin, facilitating the rapid generation of a diverse set of chemical probes to investigate different biological questions. nih.gov
Exploration of Non-Antimicrobial Biological Activities
Emerging research has revealed that Tigecycline, (4R)- possesses significant biological activities beyond its antibacterial effects, most notably in the realm of oncology. fishersci.nlresearchgate.netresearchgate.net These findings open up new avenues for research into drug repurposing.
A substantial body of preclinical research has demonstrated that Tigecycline, (4R)- exhibits potent anti-cancer activity against a range of malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer, and hepatocellular carcinoma. researchgate.netresearchgate.netefp.org The primary mechanism underlying this effect is the inhibition of mitochondrial protein synthesis. fishersci.nlresearchgate.net Because mitochondria share evolutionary origins with bacteria, their ribosomes are susceptible to tetracycline-class antibiotics. By inhibiting mitochondrial translation, Tigecycline, (4R)- disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production, induction of oxidative stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are often highly dependent on mitochondrial metabolism. fishersci.nlresearchgate.netnih.gov
Future research in this area will focus on several key aspects. Firstly, identifying specific cancer types and patient populations that are most likely to respond to Tigecycline, (4R)- based therapy is a priority. This involves correlating treatment sensitivity with specific metabolic or genetic signatures in tumors. Secondly, there is significant interest in exploring combination therapies. Studies have shown that Tigecycline, (4R)- can sensitize cancer cells to standard chemotherapeutic agents (like cisplatin (B142131) and doxorubicin) and targeted drugs (like imatinib), suggesting a synergistic effect that could overcome drug resistance. fishersci.nlresearchgate.netresearchgate.netnih.gov A Phase I clinical trial has already been conducted to evaluate the safety of intravenous Tigecycline, (4R)- in patients with relapsed and refractory AML. nih.gov
Table 2: Investigated Non-Antimicrobial Effects of Tigecycline, (4R)-
| Biological Effect | Cell/Disease Model | Underlying Mechanism (Research-Level) |
|---|---|---|
| Anti-proliferative/Apoptotic | Acute Myeloid Leukemia (AML), Hepatocellular Carcinoma (HCC), Melanoma | Inhibition of mitochondrial translation, disruption of oxidative phosphorylation (OXPHOS). nih.govfishersci.nlresearchgate.net |
| Cell Cycle Arrest | Pancreatic Ductal Adenocarcinoma, HCC | S-phase or G0/G1 phase arrest, mediated by pathways like p21CIP1/Waf1. nih.govresearchgate.net |
| Inhibition of Metastasis | HCC, Pancreatic Cancer | Inhibition of cell migration and invasion properties. researchgate.netresearchgate.net |
| Chemosensitization | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | Enhances efficacy of drugs like imatinib, doxorubicin, and cisplatin. researchgate.net |
Advanced Delivery Systems for Research Applications
The development of advanced delivery systems for Tigecycline, (4R)- is a burgeoning field of research aimed at enhancing its efficacy and enabling targeted delivery, particularly for challenging in vitro and in vivo research models. These systems are designed to overcome limitations such as poor penetration into specific biological niches like biofilms or host cells.
Nanoparticle-based systems are at the forefront of this research. For example, Tigecycline, (4R)- has been encapsulated in polymeric nanoparticles to improve its delivery across biological barriers. nih.gov One study developed dual-targeting nanoparticles designed to cross the blood-brain barrier for treating intracranial infections in research models. nih.gov Such systems are invaluable for in vitro studies modeling infections in immunoprivileged sites. Furthermore, stimuli-responsive nanoparticles, such as those that release their cargo in the acidic microenvironment characteristic of a bacterial biofilm or an intracellular phagolysosome, are being explored. mdpi.comresearchgate.netnih.govemanresearch.orgrsc.org These "smart" delivery systems allow for the targeted release of Tigecycline, (4R)- precisely at the site of infection in complex in vitro models, minimizing off-target effects and maximizing local concentration.
Liposomal formulations represent another key strategy. Encapsulating Tigecycline, (4R)- within liposomes—vesicles made of lipid bilayers—can enhance its penetration into bacterial biofilms and facilitate its uptake by eukaryotic cells to target intracellular pathogens like Chlamydia or Salmonella. nih.govnih.govresearchgate.net Research on liposomal delivery of other antibiotics has demonstrated improved efficacy against intracellular bacteria and biofilms, providing a strong rationale for applying this technology to Tigecycline, (4R)- for research purposes. nih.govnih.govresearchgate.netmdpi.comscilit.com
Other innovative platforms include electrospun fibers or scaffolds impregnated with Tigecycline, (4R)-. rsc.org These can be used to create three-dimensional in vitro models of infected tissues, such as skin or soft tissue infections, allowing for the study of drug release dynamics and efficacy in a more physiologically relevant context. rsc.org These advanced systems are not only pivotal for preclinical efficacy testing but also serve as sophisticated research tools to study the complex interplay between the antibiotic, the pathogen, and the host environment.
Q & A
Q. Key Findings :
- Resistance is increasingly linked to plasmid-mediated tet(X) variants in Acinetobacter and Enterobacteriaceae .
- Efflux systems (e.g., AcrAB-TolC in Klebsiella) contribute to reduced intracellular drug accumulation .
Advanced: How can researchers reconcile discrepancies between in vitro susceptibility data and clinical outcomes in tigecycline studies?
Methodological Answer :
Address contradictions using:
Q. Key Challenges :
- Higher clinical failure rates despite in vitro susceptibility may stem from suboptimal lung penetration or immunocompromised hosts .
Basic: What methodological considerations are essential for population pharmacokinetic (PPK) studies of tigecycline?
Methodological Answer :
Design PPK studies using:
- Non-linear mixed-effects modeling (NONMEM) to estimate inter-individual variability in clearance (CL) and volume of distribution (Vd) .
- Covariate analysis (e.g., renal/hepatic function, obesity) to optimize dosing in special populations .
- Central composite design for robust analytical method validation in drug quantification .
Q. Key Parameters :
- Typical CL: 0.2–0.3 L/h/kg; Vd: 7–10 L/kg in critically ill patients .
Advanced: What genomic approaches identify novel tigecycline resistance determinants?
Methodological Answer :
Employ:
- Genome-wide association studies (GWAS) with pan-genome analysis to detect resistance-linked loci .
- CRISPR interference to silence candidate genes and assess MIC changes.
- Machine learning to predict resistance evolution using genomic and phenotypic datasets .
Q. Example :
- GWAS identified tet(X4) and tmexCD-toprJ operons as novel resistance markers in Klebsiella .
Basic: What standardized protocols detect tigecycline resistance phenotypes?
Methodological Answer :
Use:
Q. Limitations :
Advanced: How can multivariate models improve adverse event (AE) detection in tigecycline-treated cohorts?
Methodological Answer :
Apply:
Q. Key Risks :
Basic: What analytical validation strategies ensure accurate tigecycline quantification?
Methodological Answer :
Validate HPLC methods via:
- ICH Q2(R1) guidelines for linearity (r² >0.998), precision (%RSD <2%), and recovery (95–105%) .
- Forced degradation studies (acid/alkali, oxidative stress) to assess stability-indicating properties .
- Green chemistry principles to replace hazardous solvents (e.g., acetonitrile) with ethanol/water mixtures .
Advanced: What ethical frameworks guide trials investigating tigecycline’s off-label uses?
Methodological Answer :
Adhere to:
- FINER criteria (Feasible, Novel, Ethical, Relevant) for study justification .
- DSMB oversight to monitor mortality risks in comparator arms (e.g., mortality RR: 1.29 vs. other antibiotics) .
- Equipoise principle to balance clinical urgency with unapproved indications .
Basic: How to formulate hypothesis-driven questions on tigecycline’s pleiotropic effects?
Methodological Answer :
Structure questions using:
- PICO framework : Population (e.g., ICU patients), Intervention (tigecycline dose), Comparison (carbapenems), Outcome (28-day survival) .
- Mechanistic hypotheses : “Does tigecycline suppress mitochondrial translation in eukaryotes via off-target 30S ribosome binding?”
Advanced: What computational models predict tigecycline resistance evolution?
Methodological Answer :
Develop:
- Stochastic transmission models incorporating mutation rates and horizontal gene transfer.
- Molecular dynamics simulations to predict tetracycline-binding site mutations .
- Antimicrobial stewardship algorithms integrating local resistance prevalence and PK/PD targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
